Ethyl 6-amino-3-hydroxy-2-methylbenzoate
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Overview
Description
Ethyl 6-amino-3-hydroxy-2-methylbenzoate is an organic compound with a complex structure that includes an ester functional group, an amino group, a hydroxyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-amino-3-hydroxy-2-methylbenzoate typically involves multiple steps. One common method is the esterification of 6-amino-3-hydroxy-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include continuous flow reactors and the use of more robust catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in Ethyl 6-amino-3-hydroxy-2-methylbenzoate can undergo oxidation to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: Formation of 6-amino-3-oxo-2-methylbenzoate.
Reduction: Formation of Ethyl 6-amino-3-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of Ethyl 6-chloro-3-hydroxy-2-methylbenzoate.
Scientific Research Applications
Ethyl 6-amino-3-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 6-amino-3-hydroxy-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
- Ethyl 2-hydroxy-6-methylbenzoate
- Ethyl 3-hydroxy-2-methylbenzoate
- Ethyl 6-amino-2-methylbenzoate
Uniqueness: Ethyl 6-amino-3-hydroxy-2-methylbenzoate is unique due to the presence of both an amino group and a hydroxyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 6-amino-3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10(13)9-6(2)8(12)5-4-7(9)11/h4-5,12H,3,11H2,1-2H3 |
InChI Key |
LISHTDQUUZJMLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)O)N |
Origin of Product |
United States |
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